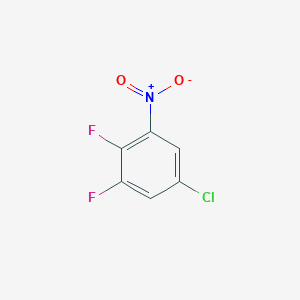

5-Chloro-1,2-difluoro-3-nitrobenzene

Overview

Description

5-Chloro-1,2-difluoro-3-nitrobenzene: is an aromatic compound with the molecular formula C6H2ClF2NO2 and a molecular weight of 193.54 g/mol . This compound is characterized by the presence of chlorine, fluorine, and nitro functional groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,2-difluoro-3-nitrobenzene typically involves the nitration of 1,2-difluoro-3-chlorobenzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

C6H3ClF2+HNO3→C6H2ClF2NO2+H2O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions helps in achieving high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products Formed:

Amino Derivatives: Reduction of the nitro group forms 5-chloro-1,2-difluoro-3-aminobenzene.

Substituted Derivatives: Nucleophilic substitution can lead to various substituted benzene derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-1,2-difluoro-3-nitrobenzene is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its unique functional groups make it a versatile building block for complex organic molecules .

Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a precursor for the synthesis of bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-Chloro-1,2-difluoro-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s electrophilic nature allows it to participate in various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

- 1-Chloro-2,3-difluoro-5-nitrobenzene

- 2-Chloro-1,3-difluoro-5-nitrobenzene

- 1,2-Dichloro-5-fluoro-3-nitrobenzene

Comparison: 5-Chloro-1,2-difluoro-3-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability and functional group compatibility .

Biological Activity

5-Chloro-1,2-difluoro-3-nitrobenzene is a compound of significant interest in both the chemical and biological sciences due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHClFNO. Its structure features a nitro group (-NO), a chlorine atom (Cl), and two fluorine atoms (F) attached to a benzene ring. The presence of these electronegative substituents contributes to the compound's reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism underlying this activity is believed to involve the formation of reactive intermediates upon reduction of the nitro group, which can interact with cellular components such as DNA and proteins, leading to cell death.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties . Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.

Table 2: Anti-inflammatory Effects in Cell Models

| Cell Model | Cytokine Inhibition (%) | Reference |

|---|---|---|

| RAW 264.7 Macrophages | TNF-α: 40% | |

| Human Umbilical Vein Endothelial Cells (HUVECs) | IL-6: 35% |

The mechanism of action for this compound involves several pathways:

- Electrophilic Attack : The nitro group can be reduced to form reactive nitrogen species that can covalently modify cellular macromolecules.

- Nucleophilic Substitution : The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, potentially altering the reactivity of biomolecules.

These interactions lead to disruptions in cellular functions, contributing to both antimicrobial and anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory demonstrated the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was tested in vitro and showed significant inhibition compared to standard antibiotics. This research underscores the potential for developing new antimicrobial agents from existing compounds.

Case Study 2: In Vivo Anti-inflammatory Effects

In another study involving animal models, administration of the compound resulted in reduced swelling and pain in inflammatory conditions. The study measured levels of inflammatory markers before and after treatment, indicating a statistically significant reduction in markers such as IL-6 and TNF-α.

Properties

IUPAC Name |

5-chloro-1,2-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVQFKJDKCXAPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597116 | |

| Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169468-81-9 | |

| Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169468-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,2-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.